MT-7

Description

Properties

CAS No. |

946507-08-0 |

|---|---|

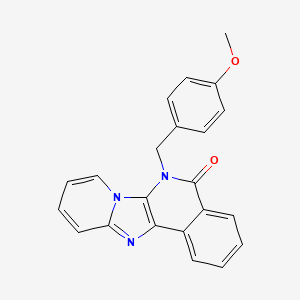

Molecular Formula |

C22H17N3O2 |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

9-[(4-methoxyphenyl)methyl]-9,11,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaen-8-one |

InChI |

InChI=1S/C22H17N3O2/c1-27-16-11-9-15(10-12-16)14-25-21-20(23-19-8-4-5-13-24(19)21)17-6-2-3-7-18(17)22(25)26/h2-13H,14H2,1H3 |

InChI Key |

FQBICJMKIGUPQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C4C2=O)N=C5N3C=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MT-7; MT 7; MT7; |

Origin of Product |

United States |

Foundational & Exploratory

The Allosteric Mechanism of Muscarinic Toxin 7: A Technical Guide to its Interaction with the M1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic toxin 7 (MT7), a 65-amino acid peptide derived from the venom of the green mamba snake (Dendroaspis angusticeps), is a highly potent and selective antagonist of the M1 muscarinic acetylcholine receptor (M1R).[1] Its exceptional selectivity for the M1R subtype over other muscarinic receptors has made it an invaluable tool for dissecting the physiological roles of this receptor.[1] Furthermore, the allosteric nature of its interaction with the M1R presents a compelling case study for the development of subtype-selective allosteric modulators for G protein-coupled receptors (GPCRs). This technical guide provides an in-depth exploration of the mechanism of action of MT7, focusing on its binding characteristics, impact on receptor signaling, and the experimental methodologies used to elucidate these properties.

The M1R is a Gq/11-coupled GPCR predominantly expressed in the central nervous system and is a key player in cognitive processes such as learning and memory. This makes it a significant therapeutic target for neurological disorders. Understanding the intricate mechanism by which MT7 achieves its high affinity and selectivity is crucial for the rational design of novel therapeutics targeting the M1R. MT7 binds to an allosteric site on the M1R, topographically distinct from the orthosteric site where the endogenous agonist acetylcholine (ACh) binds. This allosteric binding event modulates the receptor's response to orthosteric ligands in a complex manner, acting as a negative allosteric modulator (NAM) of agonist binding and a positive allosteric modulator (PAM) of antagonist binding.

This guide will present a comprehensive overview of the quantitative pharmacology of MT7, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this fascinating toxin and its interaction with a critical neurological target.

Core Mechanism of Action

The primary mechanism of action of Muscarinic toxin 7 is its function as a highly selective allosteric modulator of the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is different from the binding site of the natural ligand, acetylcholine. This allosteric interaction has a dual effect:

-

Negative Allosteric Modulator (NAM) of Agonist Function: When an agonist like acetylcholine is present, MT7's binding to the M1 receptor inhibits the receptor's activation. It effectively reduces the maximal response that the agonist can produce without significantly changing the agonist's binding affinity (EC50). This non-competitive antagonism is a hallmark of its NAM activity.

-

Positive Allosteric Modulator (PAM) of Antagonist Binding: Conversely, when an antagonist (a molecule that blocks the receptor) is bound to the M1 receptor, MT7's presence enhances the antagonist's binding. It achieves this by slowing down the rate at which the antagonist dissociates from the receptor.

Structurally, MT7 is a "three-finger" toxin. It interacts with the extracellular loops of the M1 receptor. The crystal structure of the M1R-MT7 complex has revealed that the toxin's "fingers" insert into the extracellular vestibule of the receptor, physically obstructing the conformational changes required for receptor activation by an agonist. This structural arrangement also explains its PAM effect on antagonists, as it can "trap" the antagonist in the binding pocket. The high selectivity of MT7 for the M1 receptor is attributed to specific amino acid residues in the extracellular loops of the M1 receptor that are not conserved in other muscarinic receptor subtypes.

Data Presentation

Table 1: Binding Affinity of Muscarinic Toxin 7 for the M1 Receptor

| Parameter | Value | Cell Line | Radioligand | Reference |

| Ki | 1.31 nM | CHO | [3H]-NMS | [2] |

| IC50 | 0.26 nM | CHO-M1 | [3H]-NMS (0.05 nM) | [3] |

| IC50 | 0.27 nM | CHO-M1 | [3H]-NMS (3 nM) | [3] |

| IC50 | 0.48 nM | CHO-M1 | [3H]-NMS (15 nM) | [3] |

Table 2: Effect of Muscarinic Toxin 7 on Acetylcholine-Induced M1 Receptor Activation

| MT7 Concentration | Inhibition of Max ACh Response (%) | Acetylcholine EC50 (µM) | Cell Line | Assay | Reference |

| 1.0 nM | 15.7 ± 1.5 | 6.8 ± 0.5 | CHO-M1 | GTPγS Binding | [3] |

| 10 nM | 50.5 ± 3.1 | 13.0 ± 1.2 | CHO-M1 | GTPγS Binding | [3] |

| 30 nM | 72.8 ± 1.7 | 7.3 ± 1.0 | CHO-M1 | GTPγS Binding | [3] |

| Control (0 nM) | 0 | 6.0 ± 0.8 | CHO-M1 | GTPγS Binding | [3] |

Experimental Protocols

Radioligand Binding Assay ([³H]-N-Methylscopolamine)

This protocol describes a competitive radioligand binding assay to determine the affinity of MT7 for the M1 receptor expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO-K1 cells stably expressing the human M1 muscarinic receptor.

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1-10 µM).

-

Test compound: Muscarinic toxin 7 (MT7) at various concentrations.

-

96-well microplates.

-

Glass fiber filter mats (e.g., GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Vacuum manifold.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-M1 cells to confluence in appropriate flasks.

-

Harvest the cells and wash with ice-cold PBS.

-

Homogenize the cell pellet in ice-cold assay buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Store the membrane aliquots at -80°C until use.

-

-

Binding Assay:

-

On the day of the experiment, thaw the membrane aliquots on ice.

-

Dilute the membranes in ice-cold assay buffer to the desired final protein concentration (e.g., 10-20 µ g/well ).

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding (TB): 50 µL of assay buffer.

-

Non-Specific Binding (NSB): 50 µL of atropine solution.

-

Competition: 50 µL of MT7 at various concentrations.

-

-

Add 50 µL of [³H]-NMS solution (at a concentration close to its Kd, e.g., 0.2-1 nM).

-

Initiate the binding reaction by adding 150 µL of the diluted membrane suspension to each well.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Harvesting and Counting:

-

Terminate the incubation by rapid filtration through the glass fiber filter mat using a vacuum manifold.

-

Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the NSB from the TB.

-

Plot the percentage of specific binding against the logarithm of the MT7 concentration.

-

Determine the IC50 value (the concentration of MT7 that inhibits 50% of the specific binding of [³H]-NMS) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the M1 receptor in response to an agonist and the inhibitory effect of MT7.

Materials:

-

Membrane preparation from CHO-M1 cells (as described above).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]-GTPγS.

-

Guanosine diphosphate (GDP).

-

Acetylcholine (ACh) at various concentrations.

-

Muscarinic toxin 7 (MT7) at various concentrations.

-

Non-specific binding control: unlabeled GTPγS.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of CHO-M1 membrane suspension (20-40 µg protein).

-

50 µL of assay buffer containing GDP (typically 10-30 µM).

-

50 µL of ACh at various concentrations (for agonist stimulation).

-

50 µL of MT7 at various concentrations (to test for inhibition).

-

-

Pre-incubate the plate at 30°C for 20-30 minutes.

-

-

Initiation of Reaction:

-

Initiate the binding reaction by adding 50 µL of [³⁵S]-GTPγS (final concentration ~0.1-0.5 nM) to each well.

-

For non-specific binding, add unlabeled GTPγS (10 µM final concentration).

-

Incubate at 30°C for 60 minutes with gentle shaking.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the filter-bound radioactivity by scintillation counting.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings.

-

Plot the amount of [³⁵S]-GTPγS bound as a function of ACh concentration in the presence and absence of MT7.

-

Determine the EC50 and Emax of ACh from the dose-response curves.

-

Analyze the effect of MT7 on the Emax and EC50 of ACh to characterize its negative allosteric modulation.

-

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream signaling product of M1 receptor activation via the Gq/11 pathway.

Materials:

-

CHO-M1 cells.

-

Inositol-free DMEM.

-

myo-[³H]-inositol.

-

Lithium chloride (LiCl).

-

Acetylcholine (ACh).

-

Muscarinic toxin 7 (MT7).

-

Perchloric acid (PCA).

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling:

-

Seed CHO-M1 cells in 24-well plates and grow to near confluence.

-

Wash the cells with inositol-free DMEM.

-

Label the cells by incubating them overnight in inositol-free DMEM containing myo-[³H]-inositol (e.g., 1 µCi/mL).

-

-

Assay:

-

Wash the labeled cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing LiCl (typically 10 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add MT7 at desired concentrations and incubate for a further 15-30 minutes.

-

Stimulate the cells by adding ACh at various concentrations and incubate for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M PCA.

-

Incubate on ice for 30 minutes to lyse the cells.

-

Neutralize the lysates.

-

-

Separation and Quantification:

-

Apply the neutralized lysates to Dowex anion-exchange columns.

-

Wash the columns to remove free [³H]-inositol.

-

Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Measure the radioactivity in the eluate by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates accumulated as a function of ACh concentration in the presence and absence of MT7.

-

Determine the effect of MT7 on the Emax and EC50 of ACh-stimulated IP accumulation.

-

Mandatory Visualization

Caption: M1 Receptor signaling pathway and its modulation by MT7.

Caption: Experimental workflow for characterizing MT7's mechanism of action.

Caption: Logical relationship of MT7's allosteric modulation.

References

- 1. Muscarinic toxin 7 - Wikipedia [en.wikipedia.org]

- 2. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural determinants for the interactions between muscarinic toxin 7 and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of MT-7: A Potent and Selective M1 Muscarinic Receptor Antagonist from Dendroaspis angusticeps

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MT-7, a small protein toxin isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps), has emerged as a critical pharmacological tool for the study of muscarinic acetylcholine receptors. Its remarkable potency and selectivity for the M1 subtype (M1R) have made it an invaluable ligand for receptor characterization, functional studies, and as a potential scaffold for the development of novel therapeutics targeting M1R-implicated neurological disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and key characteristics of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction: The Green Mamba's Neurotoxic Arsenal

The venom of Dendroaspis angusticeps is a complex cocktail of bioactive peptides and proteins.[1] Among these are the muscarinic toxins (MTs), a family of small proteins belonging to the three-finger toxin superfamily, which are characterized by their ability to interact with muscarinic acetylcholine receptors.[2][3] Unlike the α-neurotoxins found in the venom of other mamba species that target nicotinic acetylcholine receptors, the muscarinic toxins from D. angusticeps exhibit a distinct pharmacological profile.[4]

The initial discovery and characterization of muscarinic toxins from this venom, including this compound, were pivotal in providing highly selective ligands for the different subtypes of muscarinic receptors.[2] this compound, a 65-amino acid peptide, was identified as a potent and highly selective antagonist for the M1 muscarinic receptor.[2][3] This high selectivity distinguishes it from many small-molecule muscarinic ligands and has cemented its role as a gold-standard research tool.[5]

Physicochemical and Pharmacological Properties of this compound

This compound's unique properties are central to its utility in research. The toxin is a polypeptide with a molecular weight of approximately 7472.53 Da.[5] Its structure is characterized by the classic three-finger fold, stabilized by four disulfide bonds.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its physicochemical properties and binding affinities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Residues | 65 | [3] |

| Molecular Weight | 7472.53 Da | [5] |

| Disulfide Bonds | 4 | [5] |

| Source | Dendroaspis angusticeps venom | [2][3] |

Table 2: Binding Affinity and Functional Activity of this compound at the M1 Muscarinic Receptor

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity | |||

| pKi | 8.7 ± 0.06 | [³H]N-methylscopolamine ([³H]NMS) competition binding in CHO cells expressing human M1R | |

| Functional Activity | |||

| Inhibition of ACh-stimulated [³⁵S]-GTPγS binding | 50.5 ± 3.1% inhibition at 10 nM | CHO cell membranes expressing human M1R | |

| 72.8 ± 1.7% inhibition at 30 nM | CHO cell membranes expressing human M1R | ||

| Effect on [³H]NMS Dissociation | ~5-fold decrease in dissociation rate at 3 nM | CHO cell membranes expressing human M1R |

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound from crude venom and its characterization using radioligand binding assays.

Isolation of this compound from Dendroaspis angusticeps Venom

The purification of this compound from the complex mixture of D. angusticeps venom involves a multi-step chromatographic process. The following is a representative protocol based on methods described for the isolation of toxins from this venom.[6]

Materials:

-

Lyophilized Dendroaspis angusticeps venom

-

Ammonium acetate buffer (e.g., 0.05 M, pH 6.8)

-

Sodium phosphate buffer

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Gel filtration column (e.g., Sephadex G-50)

-

Cation-exchange chromatography column (e.g., CM-Sepharose)

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Spectrophotometer

Protocol:

-

Crude Venom Preparation:

-

Dissolve lyophilized D. angusticeps venom in the starting buffer for the first chromatographic step (e.g., ammonium acetate buffer).

-

Centrifuge the solution to remove any insoluble material.

-

-

Step 1: Gel Filtration Chromatography:

-

Equilibrate a gel filtration column (e.g., Sephadex G-50) with the ammonium acetate buffer.

-

Apply the crude venom solution to the column.

-

Elute the proteins with the same buffer at a constant flow rate.

-

Monitor the eluate at 280 nm and collect fractions.

-

Pool fractions corresponding to the molecular weight range of this compound (around 7-8 kDa).

-

-

Step 2: Cation-Exchange Chromatography:

-

Equilibrate a cation-exchange column with a low-ionic-strength sodium phosphate buffer.

-

Apply the pooled fractions from the gel filtration step to the column.

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the sodium phosphate buffer).

-

Collect fractions and monitor the absorbance at 280 nm.

-

Identify fractions containing this compound through functional screening (e.g., M1 receptor binding assay).

-

-

Step 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Equilibrate an RP-HPLC C18 column with a mobile phase of water/TFA (e.g., 0.1% TFA).

-

Inject the active fractions from the cation-exchange step.

-

Elute the toxins using a linear gradient of acetonitrile in water/TFA.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using techniques such as mass spectrometry and N-terminal sequencing.

-

Characterization of this compound using Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of this compound for muscarinic receptors. A common method is a competition binding assay using a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

-

Purified this compound.

-

[³H]-N-methylscopolamine ([³H]-NMS).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

Scintillation cocktail and scintillation counter.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from CHO-M1 cells using standard cell lysis and centrifugation techniques.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of [³H]-NMS and a constant amount of CHO-M1 cell membranes to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

For the determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine) to a set of wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound isolation and the signaling pathway it modulates.

Experimental Workflow for this compound Isolation and Characterization

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Inhibition of acetylcholine muscarinic M1 receptor function by the M1-selective ligand muscarinic toxin 7 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Muscarinic toxin 7 - Wikipedia [en.wikipedia.org]

- 4. Toxicovenomics and antivenom profiling of the Eastern green mamba snake (Dendroaspis angusticeps) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. smartox-biotech.com [smartox-biotech.com]

- 6. Anti-muscarinic toxins from Dendroaspis angusticeps - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Muscarinic Toxin 7 (MT-7) on M1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic toxin 7 (MT-7), a 65-amino acid peptide isolated from the venom of the green mamba (Dendroaspis angusticeps), is a highly potent and selective antagonist of the M1 muscarinic acetylcholine receptor (M1R).[1][2] Its remarkable subtype selectivity has made it an invaluable pharmacological tool for dissecting the physiological roles of M1 receptors and a structural template for the design of novel M1R-targeted therapeutics. This technical guide provides an in-depth overview of the biological function of this compound on M1 receptors, with a focus on its binding characteristics, functional effects on signaling pathways, and the experimental methodologies used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and modulate M1 receptor activity.

Data Presentation: Quantitative Analysis of this compound Interaction with M1 Receptors

The interaction of this compound with the M1 receptor has been extensively quantified through various in vitro assays. The following tables summarize the key binding and functional parameters reported in the literature.

Table 1: Binding Affinity of this compound for the M1 Receptor

| Parameter | Value | Cell Line/System | Radioligand | Reference |

| Ki (apparent) | 1.31 nM | CHO cells expressing human M1R | [1] | |

| IC50 | 0.26 ± 0.02 nM | CHO/M1 cell membranes | 0.05 nM [3H]-NMS | [2] |

| IC50 | 0.27 ± 0.03 nM | CHO/M1 cell membranes | 3.0 nM [3H]-NMS | [2] |

| IC50 | 0.48 ± 0.05 nM | CHO/M1 cell membranes | 15 nM [3H]-NMS | [2] |

| Ki | 14 x 10-12 M | [3] |

Table 2: Functional Effects of this compound on M1 Receptor Signaling

| Assay | Effect | Concentration | Cell Line/System | Agonist | Reference |

| [35S]-GTPγS Binding | 15.7 ± 1.5% inhibition of max response | 1.0 nM | CHO/M1 cell membranes | Acetylcholine (ACh) | [2] |

| [35S]-GTPγS Binding | 50.5 ± 3.1% inhibition of max response | 10 nM | CHO/M1 cell membranes | Acetylcholine (ACh) | [2] |

| [35S]-GTPγS Binding | 72.8 ± 1.7% inhibition of max response | 30 nM | CHO/M1 cell membranes | Acetylcholine (ACh) | [2] |

| [3H]-Inositol Phosphates Accumulation | 35.1 ± 3.5% inhibition of max response | 0.3 nM | N1E-115 cells | Carbachol (CCh) | [2] |

| [3H]-Inositol Phosphates Accumulation | 69.3 ± 2.1% inhibition of max response | 1.0 nM | N1E-115 cells | Carbachol (CCh) | [2] |

| [3H]-Inositol Phosphates Accumulation | 84.9 ± 1.3% inhibition of max response | 3.0 nM | N1E-115 cells | Carbachol (CCh) | [2] |

Core Mechanism of Action

This compound functions as a noncompetitive antagonist of the M1 receptor.[2] It binds with high affinity and stability to an allosteric site, which is topographically distinct from the orthosteric site where acetylcholine (ACh) and other classical muscarinic ligands bind.[4] The binding of this compound to this allosteric site induces a conformational change in the receptor that prevents its activation by agonists.[5] This allosteric modulation is characterized by a reduction in the maximal response of agonists without significantly affecting their potency (EC50).[2]

The crystal structure of the M1R-MT7 complex reveals that the toxin's three-finger fold inserts into the extracellular vestibule of the receptor.[5] This interaction sterically hinders the conformational changes required for G-protein coupling and subsequent downstream signaling. Specifically, finger loop 2 of this compound blocks access to the orthosteric site.[5] The high selectivity of this compound for the M1R is dictated by specific amino acid residues in the extracellular loops of the receptor.[1][6]

Signaling Pathways Modulated by this compound

The primary signaling pathway of the M1 receptor involves its coupling to Gq/11 proteins. Upon activation by an agonist, M1R stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by preventing M1R activation, effectively inhibits this entire cascade.

References

- 1. Muscarinic toxin 7 selectivity is dictated by extracellular receptor loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetylcholine muscarinic M1 receptor function by the M1-selective ligand muscarinic toxin 7 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacological action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural determinants for the interactions between muscarinic toxin 7 and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Studies and Characterization of MT-7 Toxin

Introduction to this compound Toxin

Muscarinic toxin 7 (this compound) is a 65-amino acid peptide originally isolated from the venom of the green mamba snake, Dendroaspis angusticeps.[1][2][3] It belongs to the three-finger toxin (3FT) superfamily, characterized by a common structural fold, yet it exhibits a remarkable and highly specific pharmacological profile.[4] Early research swiftly identified this compound as the first high-affinity and exceptionally selective ligand for the M1 subtype of muscarinic acetylcholine receptors (mAChRs).[1] This unprecedented selectivity, with an affinity difference of more than five orders of magnitude for the M1 receptor over other subtypes, has established this compound as an invaluable molecular tool for dissecting the physiological and pathological roles of M1 receptors.[4] This guide provides a detailed overview of the foundational studies that characterized its unique mechanism of action and binding properties.

Pharmacological Characterization

The initial characterization of this compound revealed that it functions not as a simple competitive antagonist but as a sophisticated allosteric modulator. It binds to a site on the M1 receptor that is topographically distinct from the orthosteric site where acetylcholine (ACh) and classical antagonists like N-methylscopolamine (NMS) bind.[2][5] This allosteric interaction results in a unique pharmacological profile, acting as a potent negative allosteric modulator (NAM) of agonist function and a positive allosteric modulator (PAM) for antagonist binding.[4]

Binding Studies: An Allosteric Interaction Model

Early radioligand binding assays were pivotal in elucidating the allosteric nature of this compound. These studies were primarily conducted using membranes from Chinese Hamster Ovary (CHO) cells stably expressing cloned human muscarinic receptor subtypes.[1]

A key finding was that this compound could not completely displace the binding of the radiolabeled antagonist [³H]-N-methylscopolamine ([³H]-NMS), even at high concentrations.[1][6] This incomplete displacement is a hallmark of an allosteric interaction. Furthermore, this compound was found to significantly decrease the dissociation rate of [³H]-NMS from the M1 receptor by approximately five-fold, effectively "trapping" the antagonist on the receptor.[1] This PAM activity on antagonist binding is a direct consequence of its allosteric binding.[4]

Conversely, when interacting with agonist-occupied receptors, this compound destabilizes the complex, increasing the dissociation rate of the agonist [³H]acetylcholine.[6][7] This NAM activity on agonist binding explains its potent functional antagonism.

Quantitative Binding Data

The following table summarizes the key quantitative data from early competition binding experiments.

| Radioligand | Radioligand Concentration | This compound IC₅₀ (nM) | Maximum Inhibition | Reference |

| [³H]-NMS | 0.05 nM | 0.26 ± 0.02 | Incomplete | [1] |

| [³H]-NMS | 3.0 nM | 0.27 ± 0.03 | ~93% | [1] |

| [³H]-NMS | 15.0 nM | 0.48 ± 0.05 | ~82% | [1] |

Functional Studies: Selective M1 Receptor Antagonism

Functional assays confirmed the potent and selective antagonist properties of this compound at the M1 receptor. The primary method used was the [³⁵S]-GTPγS binding assay, which measures the activation of G-proteins following receptor stimulation by an agonist.

In membranes from CHO cells expressing the M1 receptor, this compound produced a concentration-dependent inhibition of the [³⁵S]-GTPγS binding stimulated by acetylcholine (ACh).[1][2] Crucially, this compound showed no antagonist activity at M2, M3, or M4 receptor subtypes at concentrations that profoundly blocked M1 receptor function, highlighting its exceptional selectivity.[1] This makes this compound a non-competitive antagonist of M1 receptor function.[1][6] Later studies also confirmed that this compound completely blocks agonist-stimulated [³H]inositol phosphate accumulation, a downstream signaling event of M1 receptor activation.[7]

Quantitative Functional Data ([³⁵S]-GTPγS Assay)

The table below details the inhibitory effect of this compound on ACh-stimulated G-protein activation at the M1 receptor.

| This compound Concentration (nM) | Inhibition of Max ACh Response | ACh EC₅₀ (μM) | Reference |

| 0 (Control) | 0% | 6.0 ± 0.8 | [1] |

| 1.0 | 15.7 ± 1.5% | 6.8 ± 0.5 | [1] |

| 10.0 | 50.5 ± 3.1% | 13.0 ± 1.2 | [1] |

| 30.0 | 72.8 ± 1.7% | 7.3 ± 1.0 | [1] |

Molecular Basis of Selectivity

The remarkable selectivity of this compound for the M1 receptor is dictated by a small number of specific amino acid residues in the extracellular loops of the receptor. Studies using chimeric receptors and site-directed mutagenesis identified two glutamate residues in the M1 receptor's extracellular loops 2 and 3 as critical for high-affinity binding of the toxin.[2][8] On the toxin side, the tips of its three-finger loops are the primary interaction domains, with residues like Trp10 (loop I), Arg34, Met35, Tyr36 (loop II), and Arg52 (loop III) being crucial for binding to the M1 receptor in its free or antagonist-occupied states.[5][9]

Visualizing this compound's Mechanism and Characterization

Signaling Pathway and Allosteric Modulation

The following diagram illustrates the allosteric mechanism of this compound at the M1 muscarinic receptor.

Caption: Allosteric modulation of the M1 receptor by this compound toxin.

Experimental Protocols

Detailed methodologies were crucial for the precise characterization of this compound. The following protocols are representative of the key early experiments.

Cell Culture and Membrane Preparation

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express the cloned human M1 muscarinic receptor (or other subtypes for selectivity testing), were used.[1]

-

Culture Conditions: Cells were grown in a standard medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, antibiotics, and a selection agent (like G418) to maintain receptor expression.

-

Membrane Harvest:

-

Cells were grown to confluence, washed with phosphate-buffered saline (PBS), and scraped into a buffer.

-

The cell suspension was homogenized using a Polytron homogenizer.

-

The homogenate was centrifuged at low speed (e.g., 500 x g) to remove nuclei and intact cells.

-

The resulting supernatant was subjected to high-speed ultracentrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

The final membrane pellet was resuspended in a suitable assay buffer and stored at -80°C until use. Protein concentration was determined using a standard method like the Bradford assay.

-

Radioligand Competition Binding Assay ([³H]-NMS)

This workflow was used to determine the binding affinity (IC₅₀) of this compound.

Caption: Workflow for a [³H]-NMS competition binding assay.

[³⁵S]-GTPγS Functional Assay

This workflow was used to assess the functional antagonism of this compound on M1 receptor-mediated G-protein activation.

Caption: Workflow for a [³⁵S]-GTPγS functional binding assay.

Conclusion

The early characterization of this compound toxin from the green mamba venom was a landmark achievement in muscarinic receptor pharmacology. These foundational studies rigorously established it as a potent, non-competitive antagonist of the M1 muscarinic receptor, acting through a sophisticated allosteric mechanism.[1] Its extraordinary selectivity, elucidated through meticulous binding and functional assays, has made this compound an indispensable tool for isolating and studying the specific functions of the M1 receptor subtype in complex biological systems, paving the way for targeted drug development efforts.

References

- 1. Inhibition of acetylcholine muscarinic M1 receptor function by the M1-selective ligand muscarinic toxin 7 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. smartox-biotech.com [smartox-biotech.com]

- 3. Muscarinic toxin 7 - Wikipedia [en.wikipedia.org]

- 4. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different interactions between MT7 toxin and the human muscarinic M1 receptor in its free and N-methylscopolamine-occupied states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacological action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of the muscarinic toxin MT7 on agonist-bound muscarinic M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic toxin 7 selectivity is dictated by extracellular receptor loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MT-7: A Technical Guide to the Highly Selective M1 Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarinic toxin 7 (MT-7), a 65-amino acid peptide derived from the venom of the green mamba (Dendroaspis angusticeps), stands as the most selective antagonist for the M1 muscarinic acetylcholine receptor (M1AChR).[1][2] Its remarkable potency and specificity, with an affinity for the M1 subtype that is over five orders of magnitude greater than for other muscarinic receptors, have established it as an indispensable tool in pharmacological research.[3] this compound functions as a non-competitive, allosteric modulator, binding to a site on the receptor distinct from the orthosteric site for acetylcholine.[1][2] This interaction effectively blocks agonist-induced G-protein activation and subsequent downstream signaling.[4][5] The elucidation of the crystal structure of the M1AChR-MT7 complex has provided profound insights into the molecular basis of its selectivity and allosteric regulation, paving the way for the rational design of novel M1-selective ligands.[3][6] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, binding properties, functional effects, and the experimental protocols used for its characterization.

Molecular Profile and Mechanism of Action

This compound belongs to the three-finger toxin (3FT) superfamily, characterized by a core structure of three β-sheet loops extending from a central hydrophobic core.[3] Unlike competitive antagonists that bind directly to the acetylcholine binding site (the orthosteric site), this compound binds to an allosteric site located in the extracellular vestibule of the M1 receptor.[3][5]

This allosteric binding has a dual effect:

-

Negative Allosteric Modulator (NAM) for Agonists: It prevents the conformational change required for receptor activation by an agonist like acetylcholine (ACh), thereby inhibiting downstream signaling.[3] It achieves this by physically blocking access to the orthosteric site and destabilizing the agonist-occupied state of the receptor, which increases the dissociation rate of agonists.[3][4]

-

Positive Allosteric Modulator (PAM) for Antagonists: It stabilizes the binding of orthosteric antagonists, such as N-methylscopolamine (NMS), by slowing their dissociation rate.[1][3]

This non-competitive mechanism means its inhibitory effect is not overcome by increasing agonist concentrations, resulting in a depression of the maximal agonist response.[2]

Binding and Selectivity Profile

The extraordinary selectivity of this compound for the M1 receptor is a defining characteristic. It binds with subnanomolar affinity and dissociates very slowly, leading to a stable and long-lasting blockade.[1][3] This high selectivity is dictated by specific interactions between amino acid residues on the toxin's three loops and the extracellular loops of the receptor.[7][8]

Quantitative Binding Data

| Parameter | Receptor | Value | Assay Type | Reference |

| Apparent Kᵢ | Human M1 | 1.31 nM | Functional (Calcium Mobilization) | [7][9] |

| Selectivity | M1 vs. M2-M5 | >5 orders of magnitude | Binding Assays | [3] |

| [³H]-NMS Dissociation | Human M1 | ~5-fold decrease | Radioligand Binding | [2] |

Molecular Basis of Selectivity

Site-directed mutagenesis and structural studies have identified key residues governing the high-affinity interaction between this compound and the M1 receptor.[6][7] Two glutamate residues in the extracellular loops of the M1 receptor are critical.[7][9] On the this compound toxin, residues at the tips of its three loops, particularly Tyr36 in loop II, Trp10 in loop I, and Arg52 in loop III, are crucial for binding.[8][10]

| Molecule | Key Residues for Interaction | Location |

| M1 Receptor | Two Glutamate (Glu) residues | Extracellular Loops 2 & 3 |

| This compound Toxin | Trp10 | Loop I |

| Tyr36 | Loop II (Central Loop) | |

| Arg52 | Loop III |

Functional Effects on M1 Receptor Signaling

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Agonist binding typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of intracellular calcium (Ca²⁺). This compound blocks this entire pathway by preventing the initial G-protein activation step.[4][5]

Key Experimental Protocols

The characterization of this compound's interaction with the M1 receptor relies on a suite of well-established biochemical and cellular assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity and kinetics of this compound. A common approach is a competition binding experiment using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human M1 receptor (e.g., CHO-hM1 cells).

-

Incubation: Incubate the membranes with a fixed concentration of [³H]-NMS and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 30°C).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to calculate the IC₅₀, which can be converted to a Kᵢ value.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures G-protein activation following receptor stimulation. It relies on the principle that agonist-bound GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

Methodology:

-

Membrane Preparation: Use membranes from M1-expressing cells.

-

Pre-incubation: Pre-incubate membranes with the desired concentration of this compound.

-

Reaction Mix: Add membranes to an assay buffer containing GDP, an agonist (e.g., acetylcholine), and [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C to allow for nucleotide exchange.

-

Termination & Separation: Stop the reaction with ice-cold buffer and separate bound [³⁵S]GTPγS from free by rapid vacuum filtration.

-

Quantification: Measure filter-bound radioactivity via scintillation counting.

-

Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.

References

- 1. The pharmacological action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of acetylcholine muscarinic M1 receptor function by the M1-selective ligand muscarinic toxin 7 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of the muscarinic toxin MT7 on agonist-bound muscarinic M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic toxin 7 selectivity is dictated by extracellular receptor loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different interactions between MT7 toxin and the human muscarinic M1 receptor in its free and N-methylscopolamine-occupied states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Unlocking the M1 Muscarinic Receptor: Applications of Muscarinic Toxin 7 in Neuroscience Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Muscarinic toxin 7 (MT7), a potent and highly selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), has emerged as an indispensable tool in neuroscience research.[1][2] Isolated from the venom of the green mamba, Dendroaspis angusticeps, this small peptide toxin offers unparalleled specificity, enabling the precise dissection of M1 receptor function in the central nervous system.[2][3] These application notes provide a comprehensive overview of the research applications of MT7, complete with detailed experimental protocols and data presentation to facilitate its use in the laboratory.

Introduction to Muscarinic Toxin 7

MT7 is a 65-amino acid peptide belonging to the three-finger toxin family.[3] Its primary mechanism of action is the non-competitive antagonism of the M1 mAChR.[1] MT7 binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, thereby preventing receptor activation by agonists.[4][5] This allosteric modulation results in a stable blockade of M1-mediated signaling pathways. The exceptional selectivity of MT7 for the M1 receptor over other muscarinic receptor subtypes (M2-M5) makes it a superior pharmacological tool compared to traditional small molecule antagonists, which often exhibit off-target effects.[2]

Key Research Applications in Neuroscience

The high affinity and selectivity of MT7 have positioned it as a critical tool in several key areas of neuroscience research:

-

Elucidating the Role of M1 Receptors in Cognition and Memory: The M1 receptor is a key player in cognitive processes, including learning and memory.[2] By selectively blocking M1 receptor function with MT7, researchers can investigate its specific contributions to synaptic plasticity and neuronal signaling pathways underlying these cognitive functions.

-

Investigating Neurodegenerative Disorders: Dysregulation of M1 receptor signaling has been implicated in the pathophysiology of Alzheimer's disease. MT7 is utilized in preclinical studies to probe the consequences of M1 receptor blockade and to evaluate the therapeutic potential of M1-targeted drugs.[2]

-

Exploring Psychiatric Disorders: Altered M1 receptor function is also associated with schizophrenia. MT7 allows for the precise investigation of how M1 receptor signaling contributes to the positive, negative, and cognitive symptoms of this disorder.

-

Studying Myelination and Neurodevelopment: Recent studies have highlighted a role for the M1 receptor in regulating oligodendrocyte differentiation and myelination.[6] MT7 can be used to explore the mechanisms underlying these processes and to investigate potential therapeutic strategies for demyelinating diseases like multiple sclerosis.[6]

-

Mapping Receptor Distribution and Function: Labeled derivatives of MT7 can be used to visualize the precise anatomical distribution of M1 receptors in the brain, providing insights into their roles in specific neural circuits.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for Muscarinic Toxin 7, facilitating comparison and experimental design.

Table 1: Binding Affinity of Muscarinic Toxin 7 for the Human M1 Muscarinic Receptor

| Parameter | Value | Radioligand | Cell Line | Reference |

| IC₅₀ | 0.26 ± 0.02 nM | [³H]-NMS (0.05 nM) | CHO cells expressing human M1 receptor | [7] |

| IC₅₀ | 0.27 ± 0.03 nM | [³H]-NMS (3.0 nM) | CHO cells expressing human M1 receptor | [7] |

| IC₅₀ | 0.48 ± 0.05 nM | [³H]-NMS (15 nM) | CHO cells expressing human M1 receptor | [7] |

Table 2: Selectivity Profile of Muscarinic Toxin 7

| Receptor Subtype | Activity | Assay | Reference |

| M1 | Potent Antagonist | [³⁵S]-GTPγS binding | [7] |

| M2 | No effect | [³⁵S]-GTPγS binding | [7] |

| M3 | No effect | [³⁵S]-GTPγS binding | [7] |

| M4 | No effect | [³⁵S]-GTPγS binding | [7] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures involving MT7, the following diagrams are provided in Graphviz DOT language.

Caption: M1 Muscarinic Receptor Signaling Pathway and MT7 Inhibition.

Caption: Radioligand Binding Assay Experimental Workflow.

Detailed Experimental Protocols

The following are detailed protocols for key experiments utilizing Muscarinic Toxin 7.

Radioligand Binding Assay

This protocol is for determining the binding affinity (IC₅₀) of MT7 for the M1 muscarinic receptor using a competition binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

-

Cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).

-

Muscarinic Toxin 7 (MT7).

-

[³H]-N-methylscopolamine ([³H]-NMS).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 1 µM Atropine.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding: 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of 1 µM Atropine.

-

Competition Binding: 50 µL of varying concentrations of MT7 (e.g., 1 pM to 100 nM).

-

-

Add 50 µL of [³H]-NMS to all wells at a final concentration near its Kd (e.g., 0.3 nM).

-

Add 150 µL of the diluted membrane preparation to each well.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[7]

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the MT7 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Functional Assays

This assay measures the activation of G proteins coupled to the M1 receptor and can be used to determine the antagonistic effect of MT7.

Materials:

-

Cell membranes expressing the M1 receptor.

-

Muscarinic Toxin 7 (MT7).

-

M1 receptor agonist (e.g., Carbachol or Acetylcholine).

-

[³⁵S]-GTPγS.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Pre-incubate the cell membranes (10-20 µg protein) with varying concentrations of MT7 for 30 minutes at 30°C in the assay buffer.

-

Add the M1 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Initiate the binding reaction by adding [³⁵S]-GTPγS (e.g., 0.1 nM) and GDP (e.g., 10 µM).

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the reaction and separate bound from free [³⁵S]-GTPγS using either filtration or SPA.

-

Quantify the amount of bound [³⁵S]-GTPγS.

-

Analyze the data to determine the inhibitory effect of MT7 on agonist-stimulated [³⁵S]-GTPγS binding.

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of M1 receptor activation via the Gq/PLC pathway.

Materials:

-

Intact cells expressing the M1 receptor.

-

Muscarinic Toxin 7 (MT7).

-

M1 receptor agonist (e.g., Carbachol).

-

[³H]-myo-inositol.

-

LiCl.

-

Trichloroacetic acid (TCA).

-

Dowex anion-exchange resin.

Procedure:

-

Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.

-

Wash the cells and pre-incubate with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits the degradation of inositol monophosphates.

-

Add varying concentrations of MT7 and incubate for a further 30 minutes.

-

Stimulate the cells with an M1 agonist for 30-60 minutes.

-

Terminate the reaction by adding ice-cold TCA.

-

Extract the inositol phosphates and separate them using anion-exchange chromatography.

-

Quantify the radioactivity in the IP fractions using a scintillation counter.

-

Determine the inhibitory effect of MT7 on agonist-induced IP accumulation.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol provides a general framework for using MT7 to study the modulation of ion channel activity by M1 receptors in neurons.

Materials:

-

Brain slices or cultured neurons.

-

Muscarinic Toxin 7 (MT7).

-

Artificial cerebrospinal fluid (aCSF).

-

Intracellular pipette solution.

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare acute brain slices or cultured neurons for recording.

-

Obtain a stable whole-cell patch clamp recording from a neuron of interest.

-

Record baseline ion channel activity (e.g., M-type potassium currents, calcium currents) in the presence of aCSF.

-

Apply an M1 receptor agonist to the bath to elicit a change in the recorded current.

-

After observing a stable agonist-induced effect, co-apply MT7 (e.g., 10-100 nM) with the agonist.

-

Record the changes in the ion channel activity in the presence of MT7.

-

Wash out the drugs to observe the reversibility of the effects (note: MT7's effects may be long-lasting).[1]

-

Analyze the data to determine the effect of MT7 on the agonist-mediated modulation of the ion channel.

In Vivo Studies (Intracerebroventricular Injection)

This protocol describes the direct administration of MT7 into the brain to study its effects on behavior or neuronal function in animal models. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Muscarinic Toxin 7 (MT7) dissolved in sterile saline or artificial cerebrospinal fluid.

-

Anesthetized animal (e.g., mouse or rat).

-

Stereotaxic apparatus.

-

Hamilton syringe.

Procedure:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Expose the skull and drill a small hole at the coordinates corresponding to the lateral ventricle.

-

Slowly lower a Hamilton syringe filled with the MT7 solution to the desired depth.

-

Infuse a small volume of the MT7 solution (e.g., 1-5 µL) over several minutes.[8]

-

Leave the syringe in place for a few minutes to allow for diffusion before slowly retracting it.

-

Suture the incision and allow the animal to recover.

-

At the desired time points post-injection, perform behavioral testing or ex vivo analysis (e.g., electrophysiology, immunohistochemistry) to assess the effects of M1 receptor blockade.

Conclusion

Muscarinic toxin 7 is a powerful and selective tool for investigating the multifaceted roles of the M1 muscarinic receptor in the nervous system. Its high affinity and specificity make it invaluable for a wide range of applications, from basic receptor pharmacology to the study of complex neurological and psychiatric disorders. The protocols and data provided in these application notes are intended to serve as a guide for researchers to effectively utilize MT7 in their neuroscience investigations, ultimately contributing to a deeper understanding of M1 receptor biology and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of acetylcholine muscarinic M1 receptor function by the M1-selective ligand muscarinic toxin 7 (MT-7) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blocking P2X7 by intracerebroventricular injection of P2X7-specific nanobodies reduces stroke lesions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing MT-7 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic toxin 7 (MT-7) is a 65-amino acid polypeptide isolated from the venom of the green mamba snake, Dendroaspis angusticeps. It is a highly potent and selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and exocrine glands. This compound's exquisite selectivity for the M1 receptor subtype over other muscarinic receptors (M2-M5) makes it an invaluable tool for elucidating the physiological and pathological roles of M1 mAChRs.

This compound acts as a noncompetitive antagonist, binding to an allosteric site on the M1 receptor. This binding event modulates the receptor's conformation, thereby inhibiting the binding and functional effects of orthosteric agonists like acetylcholine (ACh). These application notes provide detailed protocols for the use of this compound in common in vitro cell-based assays to characterize its interaction with the M1 receptor and to study M1 receptor signaling.

Mechanism of Action of this compound at the M1 Muscarinic Receptor

The M1 muscarinic receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, by binding to an allosteric site, prevents this agonist-induced signaling cascade.

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with the M1 muscarinic receptor in various in vitro assays conducted in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1).

Table 1: Radioligand Binding Assay Data

| Assay Type | Radioligand | This compound Parameter | Value (nM) | Cell Line | Reference |

| Competition Binding | [3H]-N-Methylscopolamine ([3H]-NMS) (0.05 nM) | IC50 | 0.26 ± 0.02 | CHO-M1 | [1] |

| Competition Binding | [3H]-N-Methylscopolamine ([3H]-NMS) (3 nM) | IC50 | 0.27 ± 0.03 | CHO-M1 | [1] |

| Competition Binding | [3H]-N-Methylscopolamine ([3H]-NMS) (15 nM) | IC50 | 0.48 ± 0.05 | CHO-M1 | [1] |

Note: this compound acts as a noncompetitive antagonist and does not fully displace [3H]-NMS, making direct Ki determination complex. The IC50 values are presented as a measure of potency.

Table 2: Functional Assay Data

| Assay Type | Agonist | This compound Concentration (nM) | % Inhibition of Max Agonist Response | Cell Line | Reference |

| [35S]-GTPγS Binding | Acetylcholine | 1.0 | 15.7 ± 1.5 | CHO-M1 | |

| [35S]-GTPγS Binding | Acetylcholine | 10 | 50.5 ± 3.1 | CHO-M1 | |

| [35S]-GTPγS Binding | Acetylcholine | 30 | 72.8 ± 1.7 | CHO-M1 | |

| [3H]-Inositol Phosphate Accumulation | Carbachol | 0.3 | 35.1 ± 3.5 | N1E-115 | |

| [3H]-Inositol Phosphate Accumulation | Carbachol | 1.0 | 69.3 ± 2.1 | N1E-115 | |

| [3H]-Inositol Phosphate Accumulation | Carbachol | 3.0 | 84.9 ± 1.3 | N1E-115 |

Experimental Protocols

Cell Culture and Membrane Preparation

CHO-M1 Cell Culture:

-

Culture CHO-K1 cells stably expressing the human M1 muscarinic receptor in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic (e.g., G418).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Preparation of Cell Membranes for Binding Assays:

-

Grow CHO-M1 cells to confluency in appropriate culture vessels.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Homogenize the cell suspension using a Polytron homogenizer on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Protocol 1: Radioligand Competition Binding Assay

This assay measures the ability of this compound to inhibit the binding of a radiolabeled antagonist, such as [3H]-N-Methylscopolamine ([3H]-NMS), to the M1 receptor.

Materials:

-

CHO-M1 cell membranes

-

[3H]-NMS (radiolabeled antagonist)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Atropine (for non-specific binding determination)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Thaw the CHO-M1 membrane aliquots on ice.

-

Dilute the membranes in assay buffer to the desired protein concentration.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [3H]-NMS + Assay Buffer

-

Non-specific Binding (NSB): Membranes + [3H]-NMS + excess unlabeled atropine (e.g., 1 µM)

-

Competition: Membranes + [3H]-NMS + varying concentrations of this compound

-

-

Add a fixed concentration of [3H]-NMS (e.g., 0.5 nM) to all wells.[2]

-

Add the appropriate concentrations of this compound or atropine.

-

Initiate the binding reaction by adding the diluted membranes. The final assay volume is typically 250-500 µL.

-

Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) using non-linear regression analysis.

-

Protocol 2: [35S]-GTPγS Functional Binding Assay

This functional assay measures the activation of G-proteins coupled to the M1 receptor. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog, [35S]-GTPγS, is used to quantify this activation. This compound's antagonistic effect is measured by its ability to inhibit agonist-stimulated [35S]-GTPγS binding.

Materials:

-

CHO-M1 cell membranes

-

[35S]-GTPγS

-

Guanosine 5'-diphosphate (GDP)

-

Acetylcholine (ACh) or another M1 agonist

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Thaw CHO-M1 membrane aliquots on ice.

-

Dilute membranes in assay buffer to the desired protein concentration.

-

In a 96-well plate, add the following:

-

Assay buffer

-

GDP (final concentration ~10 µM)

-

ACh at a concentration that elicits a submaximal response (e.g., EC80).

-

Varying concentrations of this compound.

-

-

Pre-incubate the plate for 15-20 minutes at 30°C.

-

Initiate the reaction by adding [35S]-GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate for 30-60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity.

-

Data Analysis:

-

Determine the agonist-stimulated binding by subtracting the basal binding (without agonist) from the total binding in the presence of the agonist.

-

Calculate the percentage inhibition of the agonist-stimulated response at each concentration of this compound.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

-

Protocol 3: [3H]-Inositol Phosphate Accumulation Assay

This assay measures the accumulation of [3H]-inositol phosphates ([3H]-IPs), the downstream products of PLC activation, in whole cells. It provides a measure of the functional consequences of M1 receptor activation.

Materials:

-

CHO-M1 cells

-

myo-[3H]-inositol

-

Serum-free medium

-

LiCl solution

-

Acetylcholine (ACh) or Carbachol (CCh)

-

This compound

-

Perchloric acid or Trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin (formate form)

-

Ammonium formate solutions

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Labeling:

-

Seed CHO-M1 cells in 24- or 48-well plates.

-

When cells are near confluency, replace the medium with inositol-free medium containing myo-[3H]-inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Assay:

-

Wash the labeled cells with serum-free medium.

-

Pre-incubate the cells with serum-free medium containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add varying concentrations of this compound and incubate for a further 30-60 minutes.

-

Stimulate the cells with an M1 agonist (ACh or CCh) for 30-60 minutes.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M perchloric acid or 10% TCA.

-

Incubate on ice for 20-30 minutes.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge to pellet the cellular debris.

-

-

Separation of Inositol Phosphates:

-

Neutralize the supernatant.

-

Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.

-

Wash the column with water to remove free [3H]-inositol.

-

Elute the total [3H]-IPs with a high concentration of ammonium formate (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of agonist-stimulated [3H]-IPs accumulation at each this compound concentration.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.

-

Conclusion

This compound is a powerful and selective tool for investigating the M1 muscarinic acetylcholine receptor. The protocols provided herein offer robust methods for characterizing the binding and functional effects of this compound in in vitro cell-based assays. By utilizing these assays, researchers can further unravel the intricate roles of the M1 receptor in health and disease, and facilitate the development of novel therapeutics targeting this important receptor.

References

Application Notes and Protocols for MT-7 in Brain Slice Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

MT-7 is a potent and highly selective antagonist of the M1 muscarinic acetylcholine receptor (M1R), a Gq/11 protein-coupled receptor predominantly expressed in the central nervous system.[1][2] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological roles of M1Rs in neuronal function, synaptic plasticity, and their involvement in various neurological and psychiatric disorders. These application notes provide detailed protocols for the use of this compound in brain slice electrophysiology, a powerful technique to study synaptic transmission and plasticity in a relatively intact neural circuit.

Mechanism of Action and Signaling Pathways

This compound acts as a non-competitive antagonist at the M1 muscarinic receptor.[1] Blockade of the M1 receptor by this compound inhibits the canonical Gq/11 signaling pathway, which involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

M1 receptor signaling is known to modulate the activity of several ion channels, thereby influencing neuronal excitability and synaptic transmission. Key downstream effectors of M1 receptor blockade by this compound include:

-

Potassium Channels: M1 receptor activation typically suppresses the M-type potassium current (mediated by Kv7 channels) and the slow afterhyperpolarization current (mediated by SK channels).[3] Therefore, application of this compound is expected to enhance these currents, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

-

NMDA Receptors: M1 receptor activation potentiates N-methyl-D-aspartate receptor (NMDAR) currents.[2] Consequently, this compound is expected to reduce NMDAR-mediated synaptic responses.

Data Presentation

Table 1: Effects of M1 Muscarinic Receptor Modulation on Neuronal Properties

| Parameter | Effect of M1 Agonist | Expected Effect of this compound (M1 Antagonist) | References |

| Neuronal Excitability | |||

| Resting Membrane Potential | Depolarization | Hyperpolarization or no change | [4] |

| Input Resistance | Increase | Decrease | [4] |

| Action Potential Firing | Increase | Decrease | [4] |

| Synaptic Transmission | |||

| Excitatory Postsynaptic Current (EPSC) Amplitude | Potentiation (NMDAR component) | Reduction (NMDAR component) | [2][5] |

| Inhibitory Postsynaptic Current (IPSC) Amplitude | No significant direct effect | No significant direct effect | |

| Synaptic Plasticity | |||

| Long-Term Potentiation (LTP) | Facilitation | Inhibition | [6] |

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute hippocampal slices, a brain region with high M1 receptor expression. The procedure should be adapted based on the specific brain region of interest.

Materials:

-

Animals: C57BL/6 mice (or other appropriate species/strain), postnatal day 15-30.

-

Solutions:

-

NMDG-based Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl2, 10 MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm.

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 2 CaCl2, 1 MgSO4. pH 7.4, osmolarity 300-310 mOsm.

-

-

Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, carbogen gas (95% O2 / 5% CO2).

Procedure:

-

Anesthetize the animal in accordance with institutional guidelines.

-

Perfuse transcardially with ice-cold, carbogenated NMDG cutting solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogenated NMDG cutting solution.

-

Prepare coronal or sagittal slices (typically 300-400 µm thick) using a vibratome in ice-cold, carbogenated NMDG cutting solution.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedures for whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.

Materials:

-

Recording Setup: Upright microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system.

-

Pipettes: Borosilicate glass capillaries (for pulling patch pipettes with a resistance of 3-6 MΩ).

-

Intracellular Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. pH 7.3, osmolarity 290-300 mOsm.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or aCSF) and store at -20°C. The final working concentration will need to be determined empirically, but a starting range of 10-100 nM is recommended based on the potency of other M1 antagonists.

Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons within the desired brain region (e.g., CA1 pyramidal layer of the hippocampus) using DIC optics.

-

Approach a target neuron with a patch pipette filled with intracellular solution, applying positive pressure.

-

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-